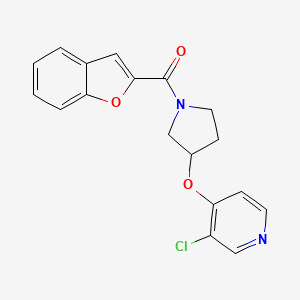

Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a benzofuran moiety, a pyrrolidine ring, and a chloropyridine group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structural features of benzofuran and pyrrolidine contribute to its diverse biological activities and pharmacological potential.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzofuran and pyrrolidine intermediates. One common approach is to first synthesize the benzofuran core through cyclization reactions involving phenol derivatives and aldehydes. The pyrrolidine ring can be constructed via cyclization of amine precursors.

The final step involves coupling the benzofuran and pyrrolidine intermediates with the chloropyridine group. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under mild conditions. The reaction typically requires a base, a palladium catalyst, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product’s purity.

Analyse Des Réactions Chimiques

Functional Group Reactivity

The compound’s reactive sites include the amide group , pyrrolidine ring , and chloropyridine moiety .

Amide Group Reactivity

-

Hydrolysis : Under acidic or basic conditions, the amide undergoes hydrolysis to form carboxylic acids or amines.

-

Acylation : Reacts with acylating agents (e.g., acyl chlorides) to form acylated derivatives.

Pyrrolidine Ring Reactivity

-

Alkylation/Nucleophilic Substitution : Pyrrolidine’s secondary amine can undergo alkylation or substitution reactions with electrophiles.

-

Epoxide Ring Opening : If substituted with epoxide groups, pyrrolidine may participate in ring-opening reactions.

Chloropyridine Moiety Reactivity

-

Nucleophilic Aromatic Substitution : The 3-chloropyridin-4-yl group may undergo substitution with strong nucleophiles (e.g., hydroxide, amines) under specific conditions.

-

Metathesis Reactions : Potential for cross-coupling reactions (e.g., Suzuki) if halogen exchange is facilitated .

Reaction Optimization

Key factors influencing reaction efficiency:

-

Temperature control : Elevated temperatures may accelerate cyclization or coupling reactions but risk side products.

-

Solvent selection : Polar aprotic solvents (e.g., DCM, DMF) enhance coupling reactions .

-

Catalyst use : Transition metal catalysts may be required for cross-coupling .

Structural Analysis and Reactivity

The compound’s twisted molecular conformation (similar to related benzofuran derivatives ) influences stability and reactivity:

Applications De Recherche Scientifique

Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the biological activities of benzofuran and pyrrolidine derivatives

Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mécanisme D'action

The mechanism of action of Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting replication and transcription processes. The pyrrolidine ring can interact with enzyme active sites, inhibiting their function. The chloropyridine group can enhance the compound’s binding affinity to certain receptors, modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzofuran derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.

Pyrrolidine derivatives: Compounds such as pyrrolizines and pyrrolidine-2,5-diones, which have various biological activities.

Uniqueness

Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is unique due to the combination of its structural components, which confer a wide range of biological activities. The presence of the chloropyridine group enhances its potential as a pharmacological agent by improving its binding affinity and specificity to molecular targets.

Activité Biologique

Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial effects and potential applications in drug development, supported by various studies and data.

Chemical Structure and Properties

The compound features a benzofuran moiety, a pyrrolidine ring , and a chloropyridine group. These structural components contribute to its pharmacological potential. The synthesis typically involves multi-step reactions, including cyclization and cross-coupling techniques using palladium catalysts.

Antimicrobial Activity

Benzofuran derivatives have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including Mycobacterium tuberculosis. For instance, benzofuran derivatives have shown promising results with low toxicity toward mammalian cells while maintaining high efficacy against bacterial strains .

Anticancer Potential

Studies have highlighted the antiproliferative effects of benzofuran derivatives on cancer cell lines. Notably, modifications to the benzofuran structure can enhance biological activity. For example, introducing methyl or methoxy groups at specific positions on the benzofuran ring has led to increased potency against cancer cell lines compared to unsubstituted analogs .

Case Study 1: Antimycobacterial Activity

A study conducted by Yempala et al. synthesized a series of 2-substituted benzofurans and tested their activity against M. tuberculosis H37Rv. The most active compound displayed a minimum inhibitory concentration (MIC) of 3.12 µg/mL, demonstrating significant antimycobacterial activity with a favorable therapeutic index .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of benzofuran derivatives revealed that specific modifications could enhance their biological activities. For instance, compounds with methoxy groups at the C–6 position exhibited greater potency than those with substitutions at other positions . This insight is crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy.

Comparative Analysis with Similar Compounds

| Compound Type | Example Compounds | Notable Activities |

|---|---|---|

| Benzofuran Derivatives | Psoralen, Angelicin | Treatment of skin diseases |

| Pyrrolidine Derivatives | Pyrrolizines | Various biological activities |

| Chloropyridine Derivatives | 3-Chloropyridine | Enhanced binding affinity |

This compound stands out due to its unique structural combination, which enhances its biological activity compared to similar compounds .

Propriétés

IUPAC Name |

1-benzofuran-2-yl-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c19-14-10-20-7-5-16(14)23-13-6-8-21(11-13)18(22)17-9-12-3-1-2-4-15(12)24-17/h1-5,7,9-10,13H,6,8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYIOTPLBQZJSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.